molecular formula C21H17NO4 B344326 2'-[(2-METHOXYPHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID

2'-[(2-METHOXYPHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID

Cat. No.: B344326
M. Wt: 347.4 g/mol
InChI Key: GAJRDPXTPVNZLH-UHFFFAOYSA-N
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Description

2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core and functional groups such as a methoxyanilino carbonyl and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts is crucial for efficient production. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl core, which imparts specific chemical and physical properties

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C21H17NO4/c1-26-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)

InChI Key

GAJRDPXTPVNZLH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O

Origin of Product

United States

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